5,7-Dibromoquinolin-8-yl 5-bromo-2-ethoxybenzene-1-sulfonate
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Overview
Description
5,7-Dibromoquinolin-8-yl 5-bromo-2-ethoxybenzene-1-sulfonate is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoquinolin-8-yl 5-bromo-2-ethoxybenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the bromination of quinoline derivatives followed by sulfonation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and brominating agents like bromine or N-bromosuccinimide. The reaction is usually carried out under controlled temperatures to ensure the selective bromination and sulfonation of the desired positions on the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromoquinolin-8-yl 5-bromo-2-ethoxybenzene-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of de-brominated or de-sulfonated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine sites, leading to the formation of different substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, de-brominated quinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5,7-Dibromoquinolin-8-yl 5-bromo-2-ethoxybenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dibromoquinolin-8-yl 5-bromo-2-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The bromine atoms and sulfonate group play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-8-hydroxyquinoline: This compound shares a similar quinoline core structure but lacks the ethoxybenzene sulfonate group.
5,7-Dibromo-2-methyl-8-quinolinol: Another quinoline derivative with bromine atoms but different substituents.
Uniqueness
5,7-Dibromoquinolin-8-yl 5-bromo-2-ethoxybenzene-1-sulfonate is unique due to the presence of both bromine atoms and the ethoxybenzene sulfonate group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 5-bromo-2-ethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br3NO4S/c1-2-24-14-6-5-10(18)8-15(14)26(22,23)25-17-13(20)9-12(19)11-4-3-7-21-16(11)17/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYLJKHXURRPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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